molecular formula C13H19NO2 B107946 4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde CAS No. 15182-94-2

4-(2-(Diethylamino)-Ethoxy)-Benzaldehyde

Cat. No. B107946
CAS No.: 15182-94-2
M. Wt: 221.29 g/mol
InChI Key: NYCUSYCCGKZKBM-UHFFFAOYSA-N
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Patent
US07786113B2

Procedure details

4.82 g potassium hydroxide were dissolved in 70 ml ethanol and treated with 8.46 g (2-Chloro-ethyl)-diethyl-amine hydrochloride. The mixture was stirred until everything was dissolved, then 5.0 g benzaldehyde were added and refluxed for 16 hrs. The mixture was diluted with water and extracted with ethyl acetate, and the organic phases washed several times with caustic soda. After drying and evaporation of the solvent the crude product was used without further purification.
Quantity
4.82 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
8.46 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-:1].[K+].Cl.Cl[CH2:5][CH2:6][N:7]([CH2:10][CH3:11])[CH2:8][CH3:9].[CH:12](=[O:19])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(O)C.O>[CH2:8]([N:7]([CH2:10][CH3:11])[CH2:6][CH2:5][O:1][C:16]1[CH:17]=[CH:18][C:13]([CH:12]=[O:19])=[CH:14][CH:15]=1)[CH3:9] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
4.82 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
8.46 g
Type
reactant
Smiles
Cl.ClCCN(CC)CC
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred until everything
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 16 hrs
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the organic phases washed several times with caustic soda
CUSTOM
Type
CUSTOM
Details
After drying
CUSTOM
Type
CUSTOM
Details
evaporation of the solvent the crude product
CUSTOM
Type
CUSTOM
Details
was used without further purification

Outcomes

Product
Name
Type
Smiles
C(C)N(CCOC1=CC=C(C=O)C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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